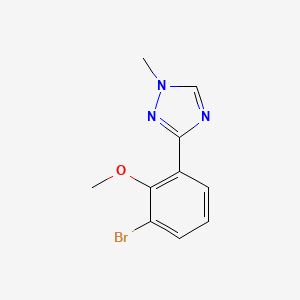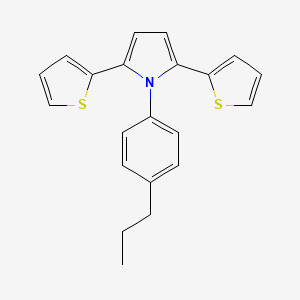
5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid
Descripción general
Descripción
5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid (FHPCA) is a fluorinated derivative of the pyrimidine precursor . It has a molecular formula of C5H3FN2O3 and a molecular weight of 158.09 g/mol . It is commonly used in scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of FHPCA includes a fluorine atom, which gives the compound unique properties. Fluorine’s high electronegativity and low propensity to engage in hydrogen bond formation, along with the strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents, contribute to these properties .Chemical Reactions Analysis
Fluorinated pyrimidines (FPs) like FHPCA can perturb nucleic acid structure and dynamics, as shown by both computational and experimental studies . They can affect cell response to 5-FU through modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .Physical And Chemical Properties Analysis
FHPCA has a molecular formula of C5H3FN2O3 and a molecular weight of 158.09 g/mol . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Aplicaciones Científicas De Investigación
Luminescence and Tautomeric Studies
A study focused on the fluorescence spectra of 5-fluorouracil (FU) derivatives, including tautomers similar to 5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid, highlighted their potential in luminescent studies. The fluorescence of rare FU derivatives occurs through intramolecular proton transfer, showcasing their significance in understanding molecular interactions and spectral properties. This research supports the application of such compounds in studying luminescent patterns and molecular structures (Ostakhov, Ovchinnikov, Masyagutova, & Khursan, 2019).
Kinase Inhibitor Synthesis
Research into novel 2,4-disubstituted-5-fluoropyrimidines, similar in structure to 5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid, has demonstrated potential applications in anticancer therapy. These compounds have been synthesized as potential kinase inhibitors, a class of enzymes crucial in cancer progression, thus highlighting the compound's relevance in the development of novel anticancer agents (Wada et al., 2012).
Anti-inflammatory Applications
A derivative of hydroxyoxopyrimidine, structurally related to 5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid, has been synthesized and evaluated for its anti-inflammatory properties. The study presents the compound's potential for developing topical anti-inflammatory medications, underscoring the broader application of such compounds in medical therapy (Kuvaeva, Ladutko, Kolesnik, Levshukova, & Fedorova, 2022).
Antiviral Activity
The synthesis and antiviral evaluation of certain 5-fluoropyrimidine derivatives indicate potential applications in treating viral infections. These compounds have shown high antiviral activity against various viruses, suggesting the usefulness of 5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid and its derivatives in developing new antiviral drugs (Chernikova, Khursan, Eropkin, & Yunusov, 2019).
Antimicrobial Properties
A study on novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, related to 5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid, demonstrated significant antimicrobial activity. This research highlights the potential application of such compounds in developing new antimicrobial agents, offering promising avenues for addressing antibiotic resistance (Shastri & Post, 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-2-3(5(10)11)7-1-8-4(2)9/h1H,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJLCMLKJVPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208108 | |
| Record name | 5-Fluoro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid | |
CAS RN |
1480-88-2 | |
| Record name | 5-Fluoro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



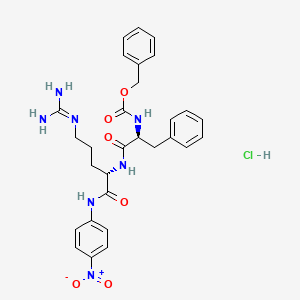
![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
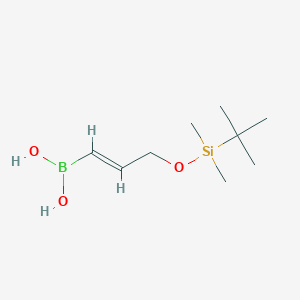
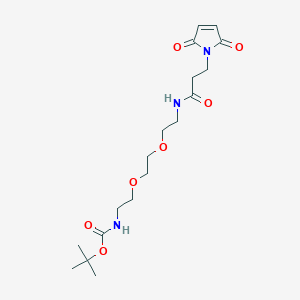
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
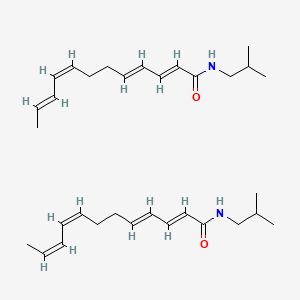
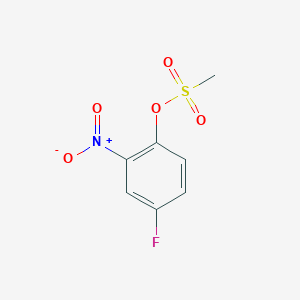
![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)
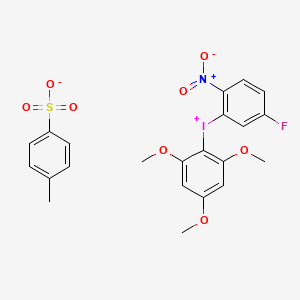
![(2S,3S,4S,5R,6S)-6-[2-Chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1460600.png)
![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)
